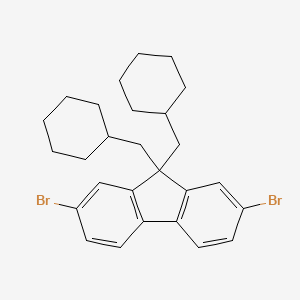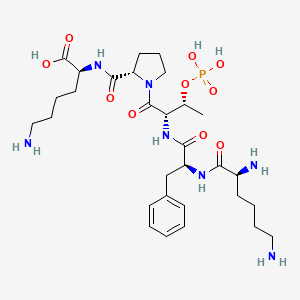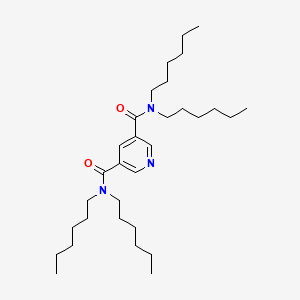
N~3~,N~3~,N~5~,N~5~-Tetrahexylpyridine-3,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~,N~3~,N~5~,N~5~-Tetrahexylpyridine-3,5-dicarboxamide is a synthetic organic compound characterized by its pyridine ring substituted with two carboxamide groups at the 3 and 5 positions, each bonded to hexyl chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3,N~3~,N~5~,N~5~-Tetrahexylpyridine-3,5-dicarboxamide typically involves the following steps:
Starting Material: The synthesis begins with pyridine-3,5-dicarboxylic acid.
Amidation Reaction: The carboxylic acid groups are converted to carboxamide groups through an amidation reaction. This is achieved by reacting the acid with hexylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N3,N~3~,N~5~,N~5~-Tetrahexylpyridine-3,5-dicarboxamide may involve:
Large-Scale Amidation: Utilizing automated reactors to handle large volumes of reactants and maintain precise control over reaction conditions.
Continuous Flow Chemistry: Implementing continuous flow systems to enhance reaction efficiency and product yield.
Purification and Quality Control: Employing advanced purification methods and rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~3~,N~3~,N~5~,N~5~-Tetrahexylpyridine-3,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The hexyl chains can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The carboxamide groups can be reduced to amines under specific conditions.
Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or borane (BH~3~) in anhydrous solvents.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
Oxidation: Hexyl alcohols or hexanoic acids.
Reduction: Hexylamines.
Substitution: Halogenated pyridine derivatives or other substituted pyridines.
Scientific Research Applications
N~3~,N~3~,N~5~,N~5~-Tetrahexylpyridine-3,5-dicarboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N3,N~3~,N~5~,N~5~-Tetrahexylpyridine-3,5-dicarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of inflammatory mediators or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N~3~,N~3~,N~5~,N~5~-Tetramethylpyridine-3,5-dicarboxamide: Similar structure but with methyl groups instead of hexyl chains.
N~3~,N~3~,N~5~,N~5~-Tetraethylpyridine-3,5-dicarboxamide: Similar structure but with ethyl groups instead of hexyl chains.
Uniqueness
N~3~,N~3~,N~5~,N~5~-Tetrahexylpyridine-3,5-dicarboxamide is unique due to its longer hexyl chains, which can influence its solubility, hydrophobicity, and overall chemical behavior. These properties make it particularly suitable for applications requiring specific interactions with hydrophobic environments or materials.
Properties
CAS No. |
193020-77-8 |
|---|---|
Molecular Formula |
C31H55N3O2 |
Molecular Weight |
501.8 g/mol |
IUPAC Name |
3-N,3-N,5-N,5-N-tetrahexylpyridine-3,5-dicarboxamide |
InChI |
InChI=1S/C31H55N3O2/c1-5-9-13-17-21-33(22-18-14-10-6-2)30(35)28-25-29(27-32-26-28)31(36)34(23-19-15-11-7-3)24-20-16-12-8-4/h25-27H,5-24H2,1-4H3 |
InChI Key |
ZVDXYQGPSCTJTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCCCC)C(=O)C1=CC(=CN=C1)C(=O)N(CCCCCC)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methoxy-4-[2-(morpholin-4-yl)ethoxy]-2-nitrobenzaldehyde](/img/structure/B12570934.png)
![2-[3-(2-Methylpropyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B12570946.png)
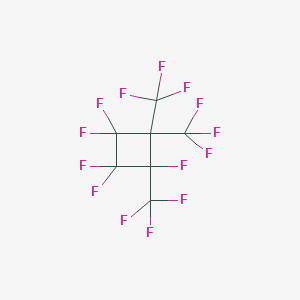

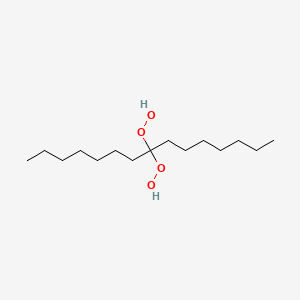
![6-(2-Nitrophenyl)-3-(4-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12570964.png)
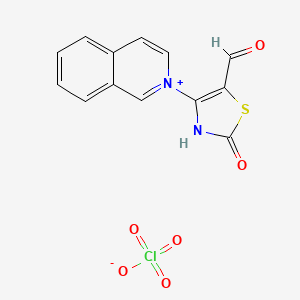
![4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate](/img/structure/B12570978.png)
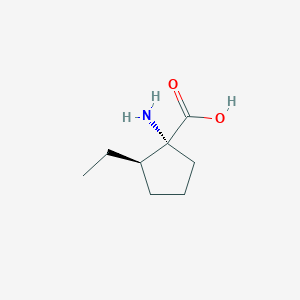

![3-[4-(furan-2-carbonyl)piperazin-1-yl]-1H-pyridazin-6-one](/img/structure/B12570996.png)
![7,8-Disilabicyclo[4.2.0]octa-1,3,5-triene, 7,7,8,8-tetrakis(1-methylethyl)-](/img/structure/B12571013.png)
